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Compound of Interest

Compound Name: Tofacitinib metabolite-1

Cat. No.: B1651525

A comprehensive guide for researchers and drug development professionals on the kinase
selectivity profiles of Tofacitinib and its alternatives, supported by experimental data and
protocols.

Introduction

Tofacitinib is an oral Janus kinase (JAK) inhibitor approved for the treatment of several
inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and
ulcerative colitis.[1] It functions by inhibiting the JAK-STAT signaling pathway, a crucial
mediator of cytokine signaling involved in immune responses.[2] While Tofacitinib is a potent
inhibitor of JAK enzymes, its interaction with other kinases, known as off-target effects, is a
critical consideration in drug development, influencing both efficacy and adverse event profiles.

This guide provides a comparative analysis of the off-target effects of Tofacitinib and two other
prominent JAK inhibitors, Baricitinib and Upadacitinib. While the primary pharmacological
activity of Tofacitinib is attributed to the parent molecule, it is metabolized into several minor
metabolites. However, publicly available data on the specific off-target profiles of these
metabolites, including Tofacitinib metabolite-1, is limited. Therefore, this comparison focuses
on the well-characterized parent compounds.

JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a
principal signaling cascade for a wide array of cytokines and growth factors. The binding of a
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cytokine to its receptor triggers the activation of associated JAKs, which in turn phosphorylate
the receptor, creating docking sites for STAT proteins. These STAT proteins are then
phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene
transcription.
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JAK-STAT Signaling Cascade

Comparative Kinase Inhibition Profiles

The selectivity of JAK inhibitors across the four members of the JAK family (JAK1, JAK2, JAKS,
and TYK2) and the broader human kinome is a key determinant of their therapeutic window.
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Tofacitinib,
Baricitinib, and Upadacitinib against the JAK family kinases. Lower IC50 values indicate
greater potency.
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. Tofacitinib IC50 Baricitinib IC50 Upadacitinib IC50
Target Kinase
(nM) (nM) (nM)
JAK1 1.7 - 3.7[3] ~5.9[4] 43[5]
JAK2 1.8 - 4.1[3] ~5.7[4] 120[5]
JAK3 0.75 - 1.6[3] >400[4] 2,300[5]
TYK2 78[5] 61[5] 4,700[5]

Summary of Selectivity:

 Tofacitinib is considered a pan-JAK inhibitor, demonstrating potent inhibition of JAK1, JAK2,
and JAK3.[6][7]

« Baricitinib is a selective inhibitor of JAK1 and JAK2.[4]

o Upadacitinib is a selective JAK1 inhibitor, with significantly less activity against other JAK
family members.[5][8]

Broader Kinome Selectivity and Off-Target Effects

Beyond the JAK family, the interaction of these inhibitors with the wider human kinome can
lead to unintended biological effects. Kinome-wide screening is essential for identifying these
off-target interactions. While comprehensive, directly comparable kinome scan data for all three
inhibitors under identical conditions is not publicly available, existing data and studies provide
insights into their broader selectivity.

Computational and in vitro studies have identified potential non-JAK off-targets for Tofacitinib,
including TRPM6 and PKNZ2.[9] Similarly, off-targets have been identified for Baricitinib, such as
PDE10A.[9] The development of more selective inhibitors like Upadacitinib aims to minimize
such off-target interactions, potentially leading to a more favorable safety profile.[6][7] The
clinical implications of these off-target effects are an active area of research, with some
adverse events associated with JAK inhibitors potentially linked to their activity on kinases
other than the intended targets.[10][11][12]

Experimental Protocol: Kinase Profiling Assay
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Determining the off-target effects of a kinase inhibitor is typically achieved through a kinase
profiling assay, often referred to as a kinome scan. The following provides a generalized
protocol for a competition binding assay, a common method for this purpose.

Start: Test Compound Immobilized Ligand Panel of Kinases
(e.g., Tofacitinib) (Broad-spectrum kinase binder) (Tagged for detection)
Incubation:
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Kinase Profiling Workflow
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Objective: To determine the binding affinity of a test compound against a large panel of purified

kinases.

Materials:

Test compound (e.g., Tofacitinib)

A panel of purified human kinases, each tagged (e.g., with DNA) for quantification.
Immobilized, broad-spectrum kinase inhibitor (ligand).

Assay plates and buffers.

Detection reagents (e.g., for gPCR of the DNA tag).

Plate reader or gPCR instrument.

Methodology:

Compound Preparation: The test compound is serially diluted to a range of concentrations in
an appropriate solvent, typically DMSO.

Assay Setup: The kinase panel, the test compound at various concentrations, and the
immobilized ligand are combined in the wells of an assay plate. A control reaction with only
DMSO (no test compound) is also prepared.

Competition Binding: The plate is incubated to allow the test compound and the immobilized
ligand to compete for binding to the kinases in the panel.

Washing: Unbound kinases and test compound are washed away, leaving only the kinases
that are bound to the immobilized ligand.

Quantification: The amount of kinase bound to the immobilized ligand is quantified. In the
case of DNA-tagged kinases, this is often done using quantitative PCR (qPCR).

Data Analysis: The amount of kinase bound in the presence of the test compound is
compared to the amount bound in the control (DMSO only) to calculate the percentage of
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inhibition. These values are then used to determine the dissociation constant (Kd) for each
kinase, which is a measure of binding affinity.

Conclusion

The kinase selectivity of JAK inhibitors is a critical factor that influences their therapeutic and
safety profiles. Tofacitinib acts as a pan-JAK inhibitor, while Baricitinib and Upadacitinib offer
increased selectivity for JAK1/2 and JAK1, respectively. While data on the off-target effects of
Tofacitinib's metabolites are not extensively available, the parent compound has known
interactions with other kinases. The ongoing development of more selective JAK inhibitors,
coupled with comprehensive off-target profiling using methods like kinome scanning, is crucial
for advancing the treatment of immune-mediated diseases with improved safety and efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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